molecular formula C7H7N B15344050 4-(1,2,2-trideuterioethenyl)pyridine

4-(1,2,2-trideuterioethenyl)pyridine

Cat. No.: B15344050
M. Wt: 108.16 g/mol
InChI Key: KFDVPJUYSDEJTH-FUDHJZNOSA-N
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Description

4-(1,2,2-Trideuterioethenyl)pyridine is a deuterated derivative of ethenylpyridine, where three hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific studies, including reaction mechanisms and kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-trideuterioethenyl)pyridine typically involves the deuteration of ethenylpyridine. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under mild conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to achieve efficient deuteration.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2-Trideuterioethenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines.

Scientific Research Applications

4-(1,2,2-Trideuterioethenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetic isotope effects.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of deuterated materials for various applications, including advanced materials and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-(1,2,2-trideuterioethenyl)pyridine involves its interaction with molecular targets through isotopic effects. The presence of deuterium can alter the reaction kinetics and pathways, providing insights into the behavior of similar non-deuterated compounds. The molecular targets and pathways involved depend on the specific application and context of the study.

Comparison with Similar Compounds

Similar Compounds

    Ethenylpyridine: The non-deuterated analog of 4-(1,2,2-trideuterioethenyl)pyridine.

    Deuterated Pyridines: Other pyridine derivatives with deuterium substitution at different positions.

Uniqueness

This compound is unique due to its specific deuterium substitution pattern, which provides distinct isotopic properties. This makes it particularly valuable in studies requiring precise isotopic labeling and kinetic isotope effect analysis.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

Molecular Formula

C7H7N

Molecular Weight

108.16 g/mol

IUPAC Name

4-(1,2,2-trideuterioethenyl)pyridine

InChI

InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2/i1D2,2D

InChI Key

KFDVPJUYSDEJTH-FUDHJZNOSA-N

Isomeric SMILES

[2H]C(=C([2H])C1=CC=NC=C1)[2H]

Canonical SMILES

C=CC1=CC=NC=C1

Origin of Product

United States

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